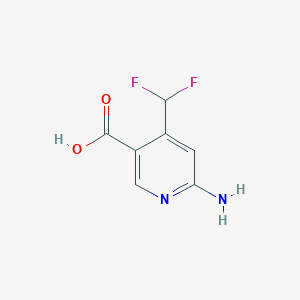
6-Amino-4-(difluoromethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-(difluoromethyl)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 6th position, a difluoromethyl group at the 4th position, and a carboxylic acid group at the 3rd position on the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4-(difluoromethyl)pyridine-3-carboxylic acid typically involves multi-step organic reactionsThis can be achieved using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The amino group can be introduced via nucleophilic substitution reactions, while the carboxylic acid group can be formed through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and subsequent functional group transformations. The use of metal-based catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-(difluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-Amino-4-(difluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It is explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Mechanism of Action
The mechanism by which 6-amino-4-(difluoromethyl)pyridine-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the amino and carboxylic acid groups facilitate interactions through hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Trifluoromethylpyridine derivatives: These compounds also contain fluorine atoms and exhibit similar properties, but the presence of an additional fluorine atom can lead to different reactivity and applications.
Difluoromethylbenzene derivatives: These compounds share the difluoromethyl group but differ in the aromatic ring structure, leading to variations in their chemical behavior and uses.
Uniqueness: 6-Amino-4-(difluoromethyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of the amino, difluoromethyl, and carboxylic acid groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H6F2N2O2 |
|---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
6-amino-4-(difluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6F2N2O2/c8-6(9)3-1-5(10)11-2-4(3)7(12)13/h1-2,6H,(H2,10,11)(H,12,13) |
InChI Key |
AZNDTFXNZPKKOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















